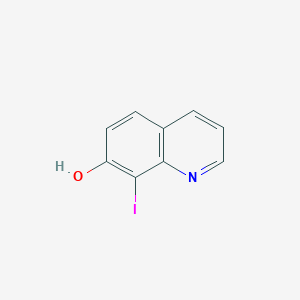
8-Iodoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodoquinolin-7-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an iodine atom at the 8th position and a hydroxyl group at the 7th position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinolin-7-ol typically involves the iodination of quinolin-7-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions
8-Iodoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinolin-7-ol.
Substitution: Various substituted quinolin-7-ol derivatives depending on the nucleophile used.
科学研究应用
8-Iodoquinolin-7-ol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the treatment of diseases such as Alzheimer’s due to its metal-chelating properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-Iodoquinolin-7-ol is primarily attributed to its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteins and enzymes, leading to antimicrobial and antifungal effects. In the context of Alzheimer’s disease, the compound’s ability to chelate copper and zinc ions is believed to reduce the aggregation of amyloid-beta plaques.
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar structure with a chlorine atom at the 5th position.
Diiodohydroxyquinoline: Contains two iodine atoms at the 5th and 7th positions.
Clioquinol: Known for its antimicrobial properties and used in topical treatments.
Uniqueness
8-Iodoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
8-iodoquinolin-7-ol |
InChI |
InChI=1S/C9H6INO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H |
InChI 键 |
CSSVZECPRVECRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2)O)I)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}acetic acid](/img/structure/B11850264.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)
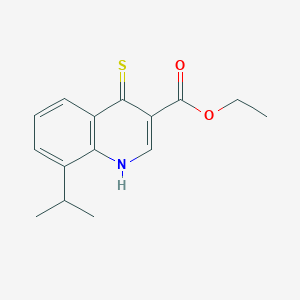

![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

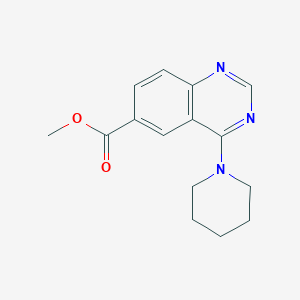
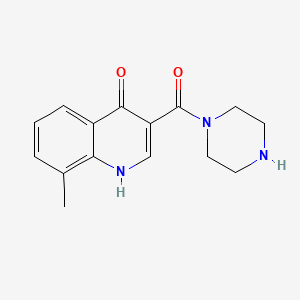
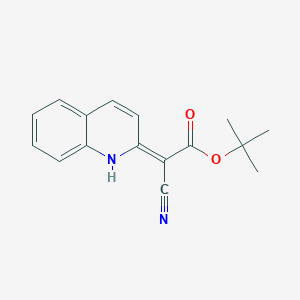
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


